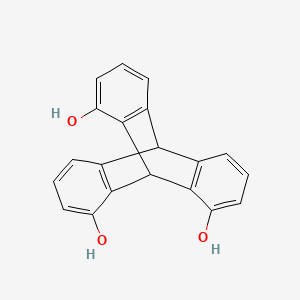

1,8,13-Trihydroxytriptycene

Description

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZJNYULBDBOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1,8,13 Trihydroxytriptycene

Foundational Synthetic Pathways to 1,8,13-Trihydroxytriptycene

The primary route to the triptycene (B166850) core involves the Diels-Alder reaction between an anthracene (B1667546) derivative and a benzyne (B1209423). nih.gov This approach has been adapted for the synthesis of specifically substituted triptycenes, including the 1,8,13-trihydroxy variant.

Diels-Alder Cycloaddition Approaches Utilizing Substituted Anthracenes and Benzynes.nih.govencyclopedia.pubmdpi.com

The synthesis of 1,8,13-trihydroxytriptycene relies on the [4+2] cycloaddition reaction between a suitably substituted anthracene and a benzyne derivative. nih.gov This method is the most common for creating the fundamental triptycene framework. nih.gov

A key synthetic route to 1,8,13-trihydroxytriptycene involves the Diels-Alder reaction of 1,8-dimethoxyanthracene (B13136573) with 3-methoxybenzyne. encyclopedia.pubmdpi.com This reaction yields a mixture of syn- and anti-trimethoxytriptycenes. encyclopedia.pubresearchgate.net Subsequent ether cleavage of the methoxy (B1213986) groups provides the target 1,8,13-trihydroxytriptycene. mdpi.com The initial product is a poorly soluble 2:1 mixture of the syn and anti isomers. encyclopedia.pubresearchgate.net To obtain the pure desired regioisomer, a multi-step process involving ether cleavage, esterification with capronyl chloride, crystallization of the desired triester, and subsequent hydrolysis is employed. mdpi.comresearchgate.net

Benzyne and its derivatives are highly reactive intermediates and are therefore generated in situ. nih.gov A mild and effective method for generating 3-methoxybenzyne is the fluoride-induced 1,2-elimination of a corresponding trimethylsilyl (B98337) triflate precursor, such as 2-(trimethylsilyl)phenyl triflate. encyclopedia.pubmdpi.comnih.gov This method offers a significant advantage due to its mild reaction conditions. mdpi.comresearchgate.net Other methods for benzyne generation include the fragmentation of o-diazonium benzoate (B1203000) and the diazotization of anthranilic acid. nih.govmdpi.com

Reaction of 1,8-Dimethoxyanthracene with 3-Methoxybenzyne

Regioselective Synthesis Considerations in Triptycene Formation.encyclopedia.pubmdpi.com

A significant challenge in the synthesis of substituted triptycenes is controlling the regioselectivity of the Diels-Alder reaction. encyclopedia.pubmdpi.com The formation of multiple regioisomers, such as syn and anti products, often necessitates tedious separation processes. encyclopedia.pub

Influence of Electronic and Steric Factors on Regioselectivity.encyclopedia.pubmdpi.com

The regiochemical outcome of the Diels-Alder reaction is influenced by both electronic and steric factors of the substituents on the anthracene and benzyne reactants. encyclopedia.pubrsc.org For instance, in the reaction of 1,8-dichloroanthracenes with 3-chlorobenzyne, the electronic properties of a substituent at the C-10 position of the anthracene were found to dictate the syn/anti ratio of the resulting trichlorotriptycenes. encyclopedia.pubmdpi.com Electronegative substituents favored the formation of the anti-isomer, while electropositive groups predominantly yielded the syn-isomer. mdpi.com Quantum chemistry calculations have suggested that dispersion forces play a role in these observed effects. encyclopedia.pub While steric effects are a factor, electronic effects can be the dominant influence on regioselectivity. encyclopedia.pubrsc.org

| Reactant 1 (Anthracene Derivative) | Reactant 2 (Benzyne Derivative) | Key Factors Influencing Regioselectivity | Resulting Product(s) |

| 1,8-Dimethoxyanthracene | 3-Methoxybenzyne | Electronic and steric effects | Mixture of syn- and anti-1,8,13-trimethoxytriptycene |

| 1,8-Dichloroanthracenes | 3-Chlorobenzyne | Electronic properties of C-10 substituent | Predominantly syn or anti trichlorotriptycene |

Challenges of Ortho-Functionalization due to Fused Ortho Effect.encyclopedia.pubmdpi.com

Direct functionalization of the triptycene scaffold at the ortho (α) positions relative to the bridgehead carbons is challenging. encyclopedia.pubmdpi.com Electrophilic aromatic substitution reactions are strongly disfavored at these positions, a phenomenon known as the "fused ortho effect." encyclopedia.pubmdpi.com This effect describes the reduced reactivity towards electrophiles at aryl ring positions that are ortho to a fused, strained ring system. mdpi.com For example, the nitration of triptycene results in a product ratio of 1:40 for α to β substitution. encyclopedia.pubmdpi.com Consequently, α-functionalized triptycenes like 1,8,13-trihydroxytriptycene are typically synthesized from pre-functionalized precursors rather than by direct substitution on the parent triptycene. encyclopedia.pubmdpi.com

Post-Cycloaddition Processing for 1,8,13-Trihydroxytriptycene Acquisition

The synthesis of 1,8,13-trihydroxytriptycene is often achieved through a Diels-Alder cycloaddition reaction, for instance, between 1,8-dimethoxyanthracene and 3-methoxybenzyne. mdpi.comencyclopedia.pubresearchgate.net This initial step, however, does not directly yield the pure target compound but rather a mixture of regioisomers, primarily syn- and anti-trimethoxytriptycenes, typically in a 2:1 ratio. mdpi.comencyclopedia.pubresearchgate.net Consequently, a multi-step post-cycloaddition process is required to isolate the desired syn-1,8,13-trihydroxytriptycene.

Ether Cleavage and Esterification for Regioisomer Separation

To separate the syn and anti regioisomers produced during the cycloaddition, a sequence of chemical transformations is employed. mdpi.comencyclopedia.pub The first step is the cleavage of the methyl ether groups on the trimethoxytriptycene mixture to yield the corresponding trihydroxytriptycene isomers. mdpi.com Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this type of reaction, which proceeds by protonating the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orglibretexts.org

Following the ether cleavage, the resulting mixture of hydroxylated isomers undergoes esterification. mdpi.comencyclopedia.pubresearchgate.net Specifically, the use of capronyl chloride to convert the hydroxyl groups into esters has been reported as a key step. mdpi.comencyclopedia.pubresearchgate.net This derivatization alters the physical properties of the isomers, facilitating their separation through crystallization. mdpi.com After the desired esterified regioisomer is isolated, the ester groups are hydrolyzed to regenerate the pure 1,8,13-trihydroxytriptycene. mdpi.comencyclopedia.pubresearchgate.net

Recrystallization for Syn-Isomer Isolation

Recrystallization is a critical technique for obtaining the pure syn-isomer of 1,8,13-trihydroxytriptycene from the isomeric mixture. mdpi.comencyclopedia.pubresearchgate.net It has been reported that the syn-trihydroxytriptycene can be effectively separated from the anti-isomer by recrystallization from dimethylformamide (DMF) at a low temperature of -35 °C. mdpi.comencyclopedia.pubresearchgate.net This process leverages the differences in solubility and crystal packing between the syn and anti forms to achieve high purity of the target syn compound. mdpi.com

Derivatization of 1,8,13-Trihydroxytriptycene

The three hydroxyl groups of 1,8,13-trihydroxytriptycene are positioned on the same face of the rigid molecular scaffold, making them ideal handles for further chemical modification. mdpi.comacs.org This unique arrangement allows for the creation of tripod-like structures with applications in materials science and surface chemistry. acs.orgnih.gov

Transformations of Hydroxyl Groups to Other Functionalities

The hydroxyl groups can be converted into a variety of other functional groups, enabling the synthesis of a wide range of triptycene derivatives. These transformations are crucial for tailoring the molecule's properties for specific applications. nih.govrsc.org

A key transformation is the conversion of the hydroxyl groups to trifluoromethanesulfonate (B1224126) (triflate) groups. The reaction of 1,8,13-trihydroxytriptycene with triflic anhydride (B1165640) (Tf₂O) in the presence of pyridine (B92270) yields the corresponding 1,8,13-tristriflatetriptycene in high yield (97%). acs.orgnih.gov Triflates are excellent leaving groups, making this derivative a versatile intermediate for subsequent cross-coupling reactions. nih.gov

The hydroxyl groups can also be converted to thiol groups, creating molecular tripods with sulfur-based anchors. acs.orgnih.gov One reported synthesis of 1,8,13-trimercaptotriptycene involves a multi-step process starting from 1,8,13-trihydroxytriptycene. acs.orgnih.gov

Acylation : The hydroxyl groups are first acylated using N,N-dimethylthiocarbamoyl chloride in the presence of a base like sodium hydride (NaH). acs.orgnih.gov

Newman-Kwart Rearrangement : The resulting thiocarbamate intermediate is heated to a high temperature (260 °C) in a solvent such as diphenyl ether, inducing a thermal rearrangement to the corresponding thiolcarbamate. acs.orgnih.gov

Hydrolysis : Finally, the carbamoyl (B1232498) groups are hydrolyzed with a strong base, like potassium hydroxide (B78521) (KOH), to yield the final 1,8,13-trimercaptotriptycene product. acs.orgnih.gov

Synthetic Transformations of 1,8,13-Trihydroxytriptycene

| Starting Material | Product | Reagents and Conditions | Yield | Source |

| 1,8,13-Trihydroxytriptycene | 1,8,13-Tristriflatetriptycene | Triflic anhydride (Tf₂O), pyridine, 1,2-dichloroethane, 0–60 °C | 97% | acs.orgnih.gov |

| 1,8,13-Trihydroxytriptycene | 1,8,13-Tris(N,N-dimethylthiocarbamoyloxy)triptycene | N,N-Dimethylthiocarbamoyl chloride, NaH | - | acs.orgnih.gov |

| 1,8,13-Tris(N,N-dimethylthiocarbamoyloxy)triptycene | 1,8,13-Tris(N,N-dimethylcarbamoylthio)triptycene | Diphenyl ether, 260 °C (Newman-Kwart Rearrangement) | - | acs.orgnih.gov |

| 1,8,13-Tris(N,N-dimethylcarbamoylthio)triptycene | 1,8,13-Trimercaptotriptycene | KOH, MeOH, THF | - | acs.orgnih.gov |

Acylation and Newman-Kwart Rearrangement Strategies

The conversion of the phenolic hydroxyl groups of 1,8,13-trihydroxytriptycene to thiol groups is a critical transformation for applications such as surface anchoring. This is effectively achieved through a two-step process involving an initial acylation followed by a thermal Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This strategic approach allows for the synthesis of thiophenols from their corresponding phenols. organic-chemistry.org

The first step is the acylation of the hydroxyl groups. 1,8,13-Trihydroxytriptycene is treated with N,N-dimethylthiocarbamoyl chloride in the presence of a strong base, such as sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orgoup.com This reaction converts the three hydroxyl groups into O-aryl thiocarbamate esters. The use of N,N-dimethylthiocarbamates is particularly advantageous as these derivatives often crystallize readily, simplifying their purification. organic-chemistry.org

The second step is the Newman-Kwart rearrangement, an intramolecular migration of the aryl group from the oxygen atom to the sulfur atom (O→S). wikipedia.org This rearrangement is thermally induced and requires high temperatures, typically around 260 °C, often conducted in a high-boiling point solvent such as diphenyl ether. acs.orgoup.comnih.gov The driving force for this reaction is the thermodynamically favorable conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.org The process is believed to proceed through a four-membered cyclic transition state. wikipedia.org

Following the rearrangement, the resulting S-aryl thiocarbamate is hydrolyzed to yield the target 1,8,13-trimercaptotriptycene. This final step is typically accomplished using a strong base like potassium hydroxide (KOH) in a mixture of solvents such as THF and methanol (B129727) (MeOH). acs.orgoup.comnih.gov

The table below summarizes the reaction sequence and conditions for a representative synthesis.

Table 1: Synthetic Steps for 1,8,13-Trimercaptotriptycene via Newman-Kwart Rearrangement

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Acylation | N,N-dimethylthiocarbamoyl chloride, NaH, DMF, 0 to 70 °C | O,O',O''-Tris(N,N-dimethylcarbamothioyl)-1,8,13-trihydroxytriptycene | 73% | oup.com |

| 2. Newman-Kwart Rearrangement | Diphenyl ether, 260 °C | S,S',S''-Tris(N,N-dimethylcarbamoyl)-1,8,13-trithiotriptycene | 89% | oup.com |

| 3. Hydrolysis | KOH, THF/MeOH, 80 °C | 1,8,13-Trimercaptotriptycene | 85% | oup.com |

Stereochemical Control and Isolation of Isomers in Derivatization

The synthesis of 1,8,13-trisubstituted triptycenes often results in the formation of stereoisomers, specifically syn and anti isomers, due to the relative orientation of the substituents on the different aromatic rings. For instance, the Diels-Alder reaction used to create the triptycene scaffold, such as the reaction between 1,8-dimethoxyanthracene and 3-methoxybenzyne, can produce a mixture of syn- and anti-trimethoxytriptycenes, which are precursors to 1,8,13-trihydroxytriptycene. mdpi.comencyclopedia.pub

Effective stereochemical control during the derivatization of 1,8,13-trihydroxytriptycene is primarily achieved not by directing the reaction chemistry itself, but by separating these isomers prior to the derivatization step. The strategy involves synthesizing the mixture of isomers, isolating the desired isomer, and then carrying out subsequent transformations like the Newman-Kwart rearrangement on the pure, stereochemically defined starting material. acs.orgnih.gov

Several methods have been reported for the separation of triptycene isomers, with crystallization being the most common and effective technique. mdpi.comencyclopedia.pub One successful approach involves converting the isomeric mixture of trihydroxytriptycenes into ester derivatives. For example, esterification with capronyl chloride can yield a mixture of triesters, from which the desired regioisomer can be selectively crystallized. Subsequent hydrolysis of the purified ester then affords the pure 1,8,13-trihydroxytriptycene isomer. mdpi.comencyclopedia.pub Another reported method involves the direct recrystallization of the syn-trihydroxytriptycene isomer from dimethylformamide (DMF) at low temperatures (–35 °C) to separate it from the anti-isomer. mdpi.comencyclopedia.pub This principle of separation by crystallization has also been applied to other triptycene derivatives, such as the separation of syn- and anti-tribromotriptycenes. mdpi.comencyclopedia.pub

The table below outlines reported methods for the isolation of specific triptycene isomers.

Table 2: Methods for Isolation of Triptycene Isomers

| Triptycene Derivative | Isomer Mixture | Separation Method | Outcome | Reference |

|---|---|---|---|---|

| 1,8,13-Trimethoxytriptycene | syn and anti (2:1 ratio) | Esterification with capronyl chloride, followed by crystallization of the ester, and subsequent hydrolysis. | Isolation of the pure 1,8,13-triester isomer. | mdpi.comencyclopedia.pub |

| 1,8,13-Trihydroxytriptycene | syn and anti | Recrystallization from DMF at -35 °C. | Separation and isolation of syn-trihydroxytriptycene. | mdpi.comencyclopedia.pub |

Advanced Structural Analysis and Conformational Studies

Molecular Architecture and Symmetry of 1,8,13-Trihydroxytriptycene Systems

The molecular architecture of 1,8,13-trihydroxytriptycene is defined by its distinctive paddlewheel-shaped framework, which consists of three benzene (B151609) rings fused to a central bicyclo[2.2.2]octatriene core. researchgate.netmdpi.com This arrangement results in a rigid, three-dimensional structure with well-defined spatial orientation of its constituent parts. mdpi.comencyclopedia.pub In 1,8,13-substituted derivatives, the substituents are positioned on the same face of the molecular scaffold, all pointing in the same general direction. researchgate.netmdpi.comencyclopedia.pub This configuration leads to what is often described as a "tripodal" molecular structure, where the three hydroxyl groups of 1,8,13-trihydroxytriptycene form the feet of the tripod. researchgate.netencyclopedia.pub This specific arrangement facilitates the juxtaposition of the functional groups in close proximity. mdpi.comencyclopedia.pub

The parent triptycene (B166850) molecule possesses a high degree of symmetry, belonging to the D3h point group. encyclopedia.pubresearchgate.netnih.gov However, the introduction of substituents at the 1, 8, and 13 positions alters this symmetry. For 1,8,13-trihydroxytriptycene, where the three substituents are identical, the molecule exhibits C3v symmetry. This symmetry class is characterized by a threefold rotation axis (C3) that passes through the bridgehead carbon atoms and a point equidistant from the three hydroxyl groups, as well as three vertical mirror planes (σv) that each contain a C-OH bond. The presence of these symmetry elements, particularly the mirror planes, renders the molecule achiral.

These tripodal triptycenes have demonstrated a remarkable ability for self-assembly, forming well-defined, dense two-dimensional hexagonal structures through a nested packing of their aromatic blades. acs.orgnih.gov This property is crucial for applications in surface modification and the development of highly ordered organic thin films. mdpi.comresearchgate.net

Stereochemical Aspects: Chirality and Isomerism in Triptycene Derivatives

The stereochemistry of triptycene derivatives is a direct consequence of their substitution patterns and the inherent rigidity of the molecular framework.

The triptycene scaffold is prochiral, meaning it can become chiral with appropriate substitution. encyclopedia.pub Chirality in triptycene derivatives arises when the substitution pattern eliminates all planes of symmetry and centers of inversion. nih.gov For instance, 1,8,13-trisubstituted triptycenes become chiral if the three substituents are different (i.e., R¹ ≠ R² ≠ R³). researchgate.netnih.gov In such cases, the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. nih.gov

However, in the specific case of 1,8,13-trihydroxytriptycene, the three substituents are identical. As a result of its C3v symmetry, which includes three vertical mirror planes, the molecule is achiral. It can be superimposed on its mirror image.

Isomerism is also a key feature in the synthesis of these compounds. The synthesis of 1,8,13-trihydroxytriptycene, for example, often proceeds via the Diels-Alder reaction of a 1,8-disubstituted anthracene (B1667546) with a substituted benzyne (B1209423). mdpi.comresearchgate.net This reaction can lead to the formation of regioisomers. Specifically, the reaction to create the precursor, trimethoxytriptycene, yields a mixture of the desired syn isomer (1,8,13-trimethoxytriptycene) and the anti isomer (1,8,16-trimethoxytriptycene). mdpi.comencyclopedia.pubresearchgate.net These isomers must then be separated, often through crystallization, before converting the syn precursor to the final 1,8,13-trihydroxytriptycene product. encyclopedia.pubresearchgate.net

| Substitution Pattern (R¹, R², R³) | Chirality | Symmetry (Point Group) | Reference |

|---|---|---|---|

| R¹ = R² = R³ (e.g., -OH) | Achiral | C3v | researchgate.netnih.gov |

| R¹ = R², R³ is different | Chiral | C1 | researchgate.netnih.gov |

| R¹ ≠ R² ≠ R³ | Chiral | C1 | researchgate.netnih.gov |

A defining characteristic of the triptycene framework is its exceptional rigidity. mdpi.comencyclopedia.pub Unlike more flexible molecules where conformational changes can lead to the interconversion of enantiomers (racemization), the bridged bicyclooctatriene core of triptycene severely restricts large-scale molecular motions. This structural rigidity ensures that the inherent chirality of substituted triptycenes is permanent. encyclopedia.pub Once a chiral triptycene derivative is synthesized or resolved into its separate enantiomers, there is no risk of racemization or inversion of configuration under normal conditions. encyclopedia.pub This stereochemical stability is a significant advantage, making chiral triptycenes reliable building blocks in fields such as asymmetric catalysis and materials science. encyclopedia.pub

Inherent Chirality Arising from Substitution Patterns

Conformational Dynamics and Hindered Rotation

The placement of substituents at the 1, 8, and 13 positions creates a sterically crowded environment. mdpi.comresearchgate.net This steric congestion, or steric hindrance, arises from the repulsive forces between the electron clouds of the closely positioned substituents. researchgate.net This crowding can lead to distortions in the triptycene framework, deviating from its ideal geometry. For example, studies on 1,8,13-trisilylated triptycenes have shown that the steric bulk of the three silyl (B83357) groups forces a distortion in the molecule, with dihedral angles between the substituents and the benzene rings being significantly altered from the norm. mdpi.com

This steric strain also results in a significant energy barrier to the rotation of the substituents around their bonds to the aromatic rings. capes.gov.br The rotation is "hindered," meaning it does not occur freely and requires a substantial amount of energy to overcome the rotational barrier. At low temperatures, this rotation can be slowed to the point where different rotational isomers, or rotamers, can be observed and even isolated. The barrier to rotation in triptycyl systems can be significant; for example, the barrier in 9,10-diferrocenyltriptycene is reported to be 17 kcal mol⁻¹. While specific data for 1,8,13-trihydroxytriptycene is not detailed in the provided context, the principles of steric hindrance dictate that rotation of the hydroxyl groups will also be hindered, influencing the molecule's preferred conformation.

| Compound/System | Observed Effect | Quantitative Data | Reference |

|---|---|---|---|

| 1,8,13-Tris(trimethylsilyl)triptycene | Distortion of molecular framework | Dihedral angle (Si-C1-C9a-C9) of 21.7° | mdpi.com |

| Triptycyl rsc.orghelicene | Hindered rotation around triptycene/helicene bond | Rotational barrier of 24.5 kcal/mol | capes.gov.br |

| 1,8,13-Tris(mercaptomethyl)triptycene | Congested structure with close H-H contacts | H-H distance of ~1.5-1.53 Å | mdpi.comresearchgate.net |

The unique three-dimensional shape of triptycene molecules prevents them from packing efficiently in the solid state or in a polymer matrix. mdpi.comfrontiersin.org This inefficient packing creates voids or cavities between the molecules, a phenomenon described as "Internal Molecular Free Volume" (IMFV). rsc.orgfrontiersin.orgmdpi.commit.edu The rigidity of the triptycene scaffold makes this free volume a persistent and intrinsic feature of materials that incorporate it. rsc.orgfrontiersin.org

The presence of IMFV is a key reason why triptycene-based polymers, which can be formed using monomers like 1,8,13-trihydroxytriptycene, often exhibit high thermal stability, high surface areas, and enhanced gas permeability. frontiersin.orgmdpi.com The interlocking of triptycene units in polymers is driven by the tendency to minimize this intermolecular free volume. rsc.orgresearchgate.net This can lead to unusual mechanical properties, such as the simultaneous enhancement of stiffness, strength, and ductility in triptycene-containing polyesters. mit.eduresearchgate.net The concave surfaces and the rigid, bulky nature of the 1,8,13-trihydroxytriptycene unit are direct contributors to the generation of IMFV when it is incorporated into larger structures and materials. rsc.org

Impact of Steric Congestion on Molecular Conformation

State-of-the-Art Characterization Techniques in Structural Elucidation

The precise characterization of 1,8,13-trihydroxytriptycene and its assemblies relies on a combination of sophisticated analytical methods. These techniques provide a comprehensive picture, from the atomic arrangement within a single molecule to the organization of molecules in larger supramolecular structures.

X-ray Crystallography for Molecular Framework Analysis

The crystal structure of a precursor, 1,8,13-trimethoxytriptycene, reveals an integrated structure where the dipoles between layers of molecules are offset. google.com This nested packing is a common feature of 1,8,13-trisubstituted triptycenes and is crucial for the formation of well-defined, two-dimensional hexagonal structures. acs.org The introduction of bulky substituents, such as silyl groups, at the 1,8, and 13 positions can lead to significant distortion of the triptycene framework, as evidenced by changes in dihedral angles observed through X-ray crystallography. mdpi.com For instance, the dihedral angle of Si-C1-C9a-C9 in a 1,8,13-trisilylated triptycene was found to be 21.7°, a substantial deviation from the less than 5° angle in unsubstituted triptycene. mdpi.com

The synthesis of various triptycene derivatives, including those with triflate or (trimethylsilyl)ethynyl groups, has been guided and confirmed by X-ray diffraction experiments. researchgate.net These studies are essential for understanding how different functional groups influence the molecular packing and for verifying the successful synthesis of desired isomers. mdpi.comresearchgate.net In some cases, X-ray crystallography has revealed unique intramolecular interactions, such as the close proximity of two protons in 1,8,13-tris(mercaptomethyl)triptycene, leading to observable spin-spin coupling. mdpi.com

| Compound | Crystallographic Finding | Reference |

| 1,8,13-Trimethoxytriptycene | Integrated structure with offset dipoles between layers. | google.com |

| 1,8,13-Trisilylated triptycene | Distortion of the molecular framework with a Si-C1-C9a-C9 dihedral angle of 21.7°. | mdpi.com |

| 1,8,13-Tris(mercaptomethyl)triptycene | Close proximity of two in-hydrogen atoms (1.5-1.53 Å), resulting in non-bonded contact. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. semanticscholar.org For 1,8,13-trihydroxytriptycene and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of molecular structure and the study of conformational dynamics. bhu.ac.in

The assignment of NMR spectra for complex molecules like triptycene derivatives is often achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. mdpi.commdpi.com These techniques help to establish connectivity between protons and carbons, confirming the substitution pattern. mdpi.com For example, in derivatives of 1,8,13-trihydroxytriptycene, the chemical shifts of the aromatic protons and carbons are sensitive to the nature of the substituents at the 1, 8, and 13 positions.

NMR is also instrumental in studying the conformational flexibility of molecules in solution. arxiv.org While the triptycene core is rigid, substituents attached to it can exhibit rotational freedom. NMR studies can reveal the presence of different conformers and the energy barriers between them. arxiv.org Furthermore, unique through-space interactions, such as the hydrogen-hydrogen non-bonded contact observed in 1,8,13-tris(mercaptomethyl)triptycene, can be confirmed by the presence of spin-spin coupling constants in the NMR spectrum. mdpi.com In this specific case, a coupling constant of 2.0 Hz was observed between the two closely located protons. mdpi.com

| Technique | Information Obtained | Example Application |

| ¹H NMR | Chemical environment of protons, multiplicity, and coupling constants. | Determining the syn/anti ratio of isomers formed during synthesis. mdpi.com |

| ¹³C NMR | Chemical environment of carbon atoms, confirming the carbon skeleton. bhu.ac.in | Characterizing the products of functionalization reactions. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, aiding in complete spectral assignment. mdpi.com | Elucidating the structure of complex triptycene derivatives. mdpi.commdpi.com |

| NOESY | Through-space correlations between protons, providing information on molecular conformation. arxiv.org | Studying the spatial arrangement of substituents. |

Electron Microscopy Methods (TEM, SAED, FESEM) for Supramolecular Assemblies

While X-ray crystallography and NMR spectroscopy provide information at the molecular level, electron microscopy techniques are essential for visualizing the larger supramolecular assemblies formed by 1,8,13-trihydroxytriptycene and its derivatives. mdpi.com Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED), and Field Emission Scanning Electron Microscopy (FESEM) are powerful tools for characterizing the morphology and structure of these assemblies. mdpi.comum.edu.mo

Investigations into materials derived from 1,8,13-trihydroxytriptycene have shown that this molecule can serve as a building block for creating ordered structures. For instance, its derivative, triptycene tribenzoquinone, has been shown to form polyhedral crystals. mdpi.com The growth and morphology of these crystals can be controlled by using surfactants. mdpi.com

Electron microscopy has been crucial in visualizing the self-assembly of triptycene derivatives on surfaces. nih.gov For example, 1,8,13-trisubstituted triptycenes have been shown to form highly uniform and densely packed self-assembled monolayers (SAMs) on gold surfaces. acs.orgnih.gov Techniques like Scanning Tunneling Microscopy (STM), a related scanning probe method, have revealed that these molecules arrange in a two-dimensional nested hexagonal structure. acs.org This ordered packing is a direct consequence of the unique shape of the 1,8,13-substituted triptycene scaffold. acs.org

| Technique | Type of Information | Application to Triptycene Assemblies |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the morphology and internal structure of nanomaterials. um.edu.mo | Visualizing the shape and size of polyhedral crystals formed by triptycene derivatives. mdpi.com |

| Selected Area Electron Diffraction (SAED) | Crystallographic information from specific areas of a sample. mdpi.com | Confirming the crystalline nature of self-assembled structures. mdpi.com |

| Field Emission Scanning Electron Microscopy (FESEM) | High-resolution surface imaging of materials. mdpi.com | Observing the surface morphology of thin films and crystals. mdpi.com |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of surfaces. | Revealing the hexagonal packing of triptycene-based self-assembled monolayers. nih.gov |

Reactivity and Functional Group Transformations

Reactivity of Aromatic Positions in Substituted Triptycenes

The reactivity of the aromatic rings in triptycene (B166850) and its substituted derivatives is not uniform across all positions. A significant factor governing this reactivity is the strain of the bicyclo[2.2.2]octatriene core fused to the benzene (B151609) rings. This leads to a notable difference in reactivity between the α-positions (1, 4, 5, 8, 12, 13) and the β-positions (2, 3, 6, 7, 14, 15).

Electrophilic aromatic substitution (SEAr) reactions on the parent triptycene scaffold are strongly disfavored at the α-positions, which are ortho to the bridgehead carbons. Current time information in Bangalore, IN.mdpi.com This phenomenon is known as the "fused ortho effect," where the strained bicyclic system acts as a deactivating group, reducing the electron density at the ortho positions and thus their susceptibility to electrophilic attack. Current time information in Bangalore, IN.mdpi.com Consequently, electrophilic substitution reactions, such as nitration, acetylation, and formylation, predominantly occur at the β-positions. mdpi.com For instance, the nitration of unsubstituted triptycene results in a product ratio of 1:40 for α- to β-substitution. Current time information in Bangalore, IN.mdpi.com

This inherent low reactivity of the α-positions means that compounds like 1,8,13-trihydroxytriptycene, which feature an α-substitution pattern, are typically not synthesized by direct functionalization of the parent triptycene. mdpi.com Instead, their synthesis relies on the use of pre-functionalized precursors, such as substituted anthracenes and benzynes, in a Diels-Alder reaction. mdpi.comencyclopedia.pub

The presence of the hydroxyl groups at the 1, 8, and 13 positions, being electron-donating, would be expected to activate the aromatic rings towards electrophilic substitution. However, their placement at the already deactivated α-positions means that further substitution on the aromatic rings is still challenging. The primary influence of these substituents is often steric, affecting the approach of reagents.

Specific Transformations of the Hydroxyl Groups in 1,8,13-Trihydroxytriptycene

The three hydroxyl groups of 1,8,13-trihydroxytriptycene are located on the same face of the rigid scaffold, making them available for a variety of chemical transformations. mdpi.com These reactions are crucial for the synthesis of more complex triptycene derivatives used in materials science and supramolecular chemistry. nih.govrsc.org

Common transformations of the hydroxyl groups include etherification, esterification, and conversion to other functional groups. For example, Williamson etherification can be employed to introduce alkyl or other organic chains. A patent describes the reaction of 1,8,13-trihydroxytriptycene with reagents like methyl 12-bromododecanoate in the presence of a base to form the corresponding ether-linked derivatives. google.com Similarly, sequential Williamson etherification has been used to synthesize complex triptycene-terminated polymers. rsc.org

Esterification is another key reaction. During the purification process of 1,8,13-trihydroxytriptycene, it can be esterified with capronyl chloride, followed by hydrolysis to regenerate the pure triol. mdpi.comencyclopedia.pubresearchgate.net This demonstrates the accessibility of the hydroxyl groups to acylation reactions. The hydroxyl groups can also be acylated with N,N-dimethylthiocarbamoyl chloride in the presence of sodium hydride, a step in the synthesis of 1,8,13-trimercaptotriptycene. nih.gov

Furthermore, the hydroxyl groups can be converted into triflate (OTf) groups, which are excellent leaving groups for cross-coupling reactions. The reaction of 1,8,13-trihydroxytriptycene with triflic anhydride (B1165640) in the presence of pyridine (B92270) yields the corresponding tristriflate. nih.gov This intermediate can then undergo reactions like the Kumada-Tamao coupling to introduce new carbon-carbon bonds. nih.gov

A summary of representative transformations of the hydroxyl groups is presented in the table below.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 1,8,13-Trihydroxytriptycene | Triflic anhydride, pyridine | Conversion to triflate | 1,8,13-Tris(trifluoromethanesulfonyloxy)triptycene | nih.gov |

| 1,8,13-Trihydroxytriptycene | N,N-Dimethylthiocarbamoyl chloride, NaH | Acylation | 1,8,13-Tris(N,N-dimethylthiocarbamoyloxy)triptycene | nih.gov |

| 1,8,13-Trihydroxytriptycene | Methyl 12-bromododecanoate, base | Williamson Etherification | Triptycene derivative with ether linkages | google.com |

| 1,8,13-Trihydroxytriptycene | Capronyl chloride | Esterification | 1,8,13-Tris(caproyloxy)triptycene | mdpi.comencyclopedia.pubresearchgate.net |

| 1,8,13-Tris(N,N-dimethylthiocarbamoyloxy)triptycene | Heat (260 °C) | Newman-Kwart Rearrangement | 1,8,13-Tris(N,N-dimethylcarbamothioyloxy)triptycene | nih.gov |

| 1,8,13-Tris(trifluoromethanesulfonyloxy)triptycene | MeMgCl, Ni(dppp)Cl2 | Kumada-Tamao Coupling | 1,8,13-Trimethyltriptycene | nih.gov |

Influence of Substituents and Scaffold Rigidity on Reaction Pathways

The rigid, propeller-shaped structure of the triptycene scaffold is a defining feature that significantly impacts its chemistry. Current time information in Bangalore, IN. This rigidity ensures a well-defined spatial arrangement of substituents, which can be exploited in the design of complex molecular architectures, but it also introduces considerable steric hindrance that can affect reaction pathways. Current time information in Bangalore, IN.nih.gov

In the case of 1,8,13-trisubstituted triptycenes, the three substituents are held in close proximity on one side of the molecule. mdpi.com This arrangement can lead to significant steric congestion, which can distort the triptycene framework itself. For example, the introduction of three bulky silyl (B83357) groups at the 1,8,13-positions has been shown to cause a noticeable distortion in the dihedral angles of the molecule. mdpi.com Such distortions, arising from the steric strain between the substituents, can influence the reactivity of the remaining positions on the aromatic rings and at the bridgehead carbons. Attempts to introduce a third bulky group to form a 1,8,13-trisubstituted derivative can even be unsuccessful due to this severe steric hindrance. mdpi.comencyclopedia.pub

The rigidity of the scaffold also plays a crucial role in directing the regioselectivity of reactions involving precursors. During the synthesis of 1,8,13-substituted triptycenes via the Diels-Alder reaction, the nature of the substituents on the anthracene (B1667546) and benzyne (B1209423) precursors can influence the ratio of the desired syn isomer (1,8,13-) to the undesired anti isomer (1,8,16-). mdpi.com For instance, electropositive substituents on the anthracene precursor can favor the formation of the syn isomer, while other groups may favor the anti isomer. mdpi.comresearchgate.net

The fixed orientation of the hydroxyl groups in 1,8,13-trihydroxytriptycene is a direct consequence of the scaffold's rigidity. This predictable geometry is advantageous for creating molecules with specific shapes and functionalities, such as tripodal molecules for self-assembled monolayers. nih.gov However, this same rigidity can also limit the conformational flexibility that might be necessary to reach certain transition states, thereby hindering or preventing some reactions that might occur in more flexible systems.

Supramolecular Chemistry and Self Assembly Phenomena

Molecular Recognition and Host-Guest Chemistry Mediated by 1,8,13-Trihydroxytriptycene Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion through non-covalent interactions. wikipedia.orgnumberanalytics.com These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic effects, are crucial for creating structurally unique complexes. wikipedia.org The field of molecular recognition, which is the specific binding between a host and a guest, is fundamental to many biological processes and the design of functional materials. fiveable.mecarellgroup.de

Binding Interactions and Complex Formation

The well-defined cavity and the potential for specific, directional interactions make 1,8,13-trihydroxytriptycene derivatives excellent candidates for host molecules. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the binding of complementary guest molecules. The rigid triptycene (B166850) scaffold ensures that the binding sites are pre-organized, reducing the entropic penalty of complex formation and leading to stronger and more selective binding.

Research has shown that the functionalization of the 1,8,13-positions allows for the tuning of the host's binding properties. For instance, modifying the hydroxyl groups can alter the size, shape, and chemical nature of the binding cavity, enabling the recognition of a variety of guests. The unique structural arrangement of these triptycene derivatives, with functional groups pointing in the same direction, facilitates the creation of specific binding pockets. mdpi.comencyclopedia.pub

Self-Assembled Architectures Utilizing 1,8,13-Functionalized Triptycenes

The self-assembly of molecules into highly ordered structures is a powerful bottom-up approach for the fabrication of advanced materials. fiveable.me 1,8,13-Functionalized triptycenes have proven to be exceptional building blocks for creating a variety of self-assembled architectures due to their rigid structure and directional functionalities. mdpi.comencyclopedia.pub

Formation of Organic Thin Films and Monolayers with Controlled Orientation

A significant application of 1,8,13-functionalized triptycenes is in the formation of highly ordered organic thin films and self-assembled monolayers (SAMs). mdpi.comencyclopedia.pub These tripodal triptycenes can self-assemble on solid substrates to form well-defined structures. nih.govacs.org The key to their remarkable self-assembling ability lies in the nested packing of the aromatic blades, which leads to the formation of dense two-dimensional (2D) hexagonal structures. nih.govacs.org

For example, a triptycene derivative with three C12 side chains at the 1,8, and 13-positions was used to create an organic thin film that was structurally ordered over a centimeter-scale and free of domain boundaries. mdpi.com This precise alignment of molecules is a highly desirable feature for the development of high-performance organic thin-film materials. mdpi.comencyclopedia.pub

Furthermore, triptycene-based molecular tripods with thiol-containing functionalities at the 1,8, and 13-positions have been designed to form dense, uniform, and ordered monolayers on gold surfaces with an upright orientation of the benzene (B151609) planes. nih.govacs.org The tridentate configuration allows for efficient bonding to the surface. nih.gov

| Derivative | Substrate | Observed Structure | Key Finding |

| 1,8,13-Tris(dodecyloxy)triptycene | Various | Centimeter-scale ordered thin film | Boundary-free and highly ordered film formation. mdpi.com |

| 1,8,13-Trimercaptomethyltriptycene (T1) | Au(111) | Uniform self-assembled monolayer (SAM) with 2D hexagonal arrangement | Dense, uniform, and ordered monolayer with upright orientation. nih.govacs.org |

| 1,8,13-Trimercaptotriptycene (T2) | Au(111) | Self-assembled monolayer (SAM) with 2D hexagonal arrangement | Dense, uniform, and ordered monolayer with upright orientation. nih.govacs.org |

Nanotube Formations Driven by Specific Interactions

While the primary self-assembly motif for 1,8,13-functionalized triptycenes is the formation of 2D sheets, the principles of specific interactions can be extended to create other nanostructures. Carbon nanotubes (CNTs), which are cylindrical molecules of rolled-up graphene sheets, are a prime example of such structures. beilstein-journals.org The synthesis of CNTs with specific properties, such as being purely semiconducting, is a significant challenge in materials science. tsinghua.edu.cn The precise control over intermolecular interactions offered by triptycene derivatives could, in principle, be harnessed to template the growth or assembly of one-dimensional nanostructures like nanotubes. The directional hydrogen bonding and π-stacking interactions inherent to 1,8,13-trihydroxytriptycene could guide the organization of precursor molecules into tubular assemblies.

Construction of Porous Frameworks

Porous materials are of great interest for applications in gas storage, separation, and catalysis. nih.gov Organic molecular cages, which are discrete molecules with intrinsic cavities, represent a unique class of porous materials. wikipedia.org They are formed by the covalent bonding of organic building blocks and offer advantages in solution processability and structural precision. wikipedia.org

Molecular Cages and their Design

The rigid, well-defined geometry of 1,8,13-functionalized triptycenes makes them ideal building blocks for the construction of molecular cages. The tripodal arrangement of functional groups allows for the connection of multiple triptycene units to form a closed, cage-like structure.

A notable example is the synthesis of a porous molecular cube using a derivative of 1,8,13-trihydroxytriptycene. mdpi.com The synthesis involved the reaction of 1,8-dimethoxyanthracene (B13136573) with 3-methoxybenzyne, followed by ether cleavage to obtain the target 1,8,13-trihydroxytriptycene. mdpi.com This triptycene derivative then serves as a versatile precursor for constructing more complex porous architectures. These cages can act as hosts for guest molecules, with potential applications in molecular capture and release. d-nb.info

| Building Block | Resulting Structure | Key Feature |

| 1,8,13-Trihydroxytriptycene derivative | Porous Molecular Cube | Discrete molecular cage with a well-defined cavity. mdpi.com |

Applications in Materials Science

Polymeric Materials Design Utilizing Triptycene (B166850) Scaffolds

The incorporation of triptycene scaffolds into polymer backbones is a well-established strategy for creating high-performance materials. rsc.org The rigid structure of triptycene disrupts the close packing of polymer chains, which enhances solubility without compromising thermal stability. rsc.orgmit.edu This "internal free volume" is a key factor responsible for the unique properties of polymers containing triptycene derivatives. rsc.org

The synthesis of polyesters and polyurethanes incorporating triptycene units has been achieved, often utilizing triptycene diols as monomers or chain extenders. researchgate.netpurpatents.com For instance, a triptycene diol, triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether (TD), has been used to prepare a series of copolyesters through melt polycondensation. researchgate.netacs.org These triptycene-containing polyesters demonstrate higher thermal stability and significantly increased glass transition temperatures (Tg) compared to their non-triptycene analogues. researchgate.netacs.org

In polyurethanes, triptycene diols serve as novel chain extenders. purpatents.comehu.esufrgs.br Segmented polyurethanes synthesized with TD chain extenders exhibit distinct properties compared to those with conventional extenders. researchgate.net For example, while the incorporation of the bulky triptycene structure can weaken hydrogen bonding interactions within the polyurethane, it also leads to materials with a high modulus and good ductility, even at low temperatures. purpatents.comresearchgate.net A polyurethane created by reacting a 4,4'-MDI-PTMEG1000 prepolymer with TD showed a very low soft block Tg of -65°C and a much higher Young's modulus compared to a similar polyurethane made with a conventional hydroquinone-based chain extender (HQEE). purpatents.com The mechanical properties of these copolyesters are dependent on the comonomer diols used. researchgate.netacs.org For example, a 1,4-butanediol-based triptycene copolyester showed a notable increase in both Tg and modulus while retaining high elongation. researchgate.netacs.org

Table 1: Comparative Properties of Triptycene-Containing Polyesters and Polyurethanes

| Polymer Type | Triptycene Monomer | Co-monomer(s) | Glass Transition Temp. (Tg) | Key Mechanical Properties | Ref. |

| Copolyester | Triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether (TD) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), 1,4-butanediol (B3395766) (BD) | Increased compared to non-triptycene analogue | Increased modulus, high elongation at break (~144%) | researchgate.net |

| Copolyester | Triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether (TD) | 1,4-cyclohexanedicarboxylic acid, 1,6-hexanediol | Above room temperature | High modulus (~1.1 GPa), High tensile strength (~25 MPa) | researchgate.net |

| Polyurethane | Triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether (TD) | 4,4'-MDI-PTMEG1000 prepolymer | -65°C (soft block) | Higher Young's Modulus than HQEE-based PU | purpatents.com |

The incorporation of triptycene units is a proven method for developing high-performance polymers with enhanced structural and thermal properties. rsc.orgmit.edu The rigid, three-dimensional nature of the triptycene moiety introduces significant free volume, which disrupts polymer chain packing and leads to materials that are often described as "cardo-polymers" due to their unique characteristics. rsc.org This results in polymers with excellent solubility in common organic solvents, even with fully aromatic backbones, a feature that greatly improves their processability. rsc.orgmit.edu

Thermally, triptycene-based polymers exhibit exceptional stability. mit.edu Triptycene polyimides (TPIs), for example, show decomposition temperatures (Td) above 500°C and no observable glass transition temperatures (Tg) below 450°C. mit.edumit.edu Similarly, polyamides containing triptycene are noted for their high thermal stability, with wholly aromatic versions showing better performance than semi-aromatic ones. rsc.orgtandfonline.com

Mechanically, the introduction of triptycene can significantly improve a polymer's properties. Triptycene-containing polycarbonates have demonstrated considerable enhancements in modulus and yield stress without a sacrifice in ductility. mit.edu In one study, a polycarbonate with 21 wt% triptycene content showed a threefold increase in both stiffness and strength. mit.edu These improvements are attributed to novel steric interactions, such as molecular threading and interlocking, which are facilitated by the unique V-shaped cavities of the triptycene unit. researchgate.netmit.edu These polymers are often used in applications requiring robust materials, such as gas separation membranes. rsc.orggoogle.com

Table 2: Thermal and Mechanical Properties of Various Triptycene-Containing Polymers

| Polymer Class | Specific Polymer Example | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% or 10% loss) | Young's Modulus | Tensile Strength | Ref. |

| Polyimide (TPI) | TPI from 2,6-diaminotriptycene | >450°C | >510°C | - | - | mit.edumit.edu |

| Polyimide | 6FDA-based triptycene-polyimide | 280°C - 300°C | >500°C | - | - | rsc.org |

| Polyamide (TPA) | Wholly Aromatic TPA | >300°C | 470°C - 485°C (T10) | - | - | rsc.org |

| Poly(ether-amide) | Triptycene-based poly(ether-amide) | 295°C - 309°C | 587°C - 631°C (T10) | - | - | tandfonline.comvivekanandcollege.ac.in |

| Polycarbonate | PC with 1.9 wt% triptycene | - | - | Up to 20% increase vs. base PC | Up to 17% increase vs. base PC | mit.edu |

| Polybenzoxazole Copolymer | Triptycene-based copolymer | 249°C | 450°C (T10) | - | - | rsc.org |

Triptycene-Containing Polyesters and Polyurethanes

Advanced Functional Materials Incorporating Triptycene Moieties

The unique shape and electronic properties of the triptycene scaffold make it a valuable component in the design of advanced functional materials, from liquid crystals to light-emitting polymers.

Triptycenes have been incorporated into mesogenic (liquid crystal-forming) molecules to create novel liquid crystalline materials. mit.edu By appending a triptycene unit to a classical calamitic (rod-shaped) mesogen core, such as p-dialkoxy-bis(phenylethynyl)benzene, nematic liquid crystals can be synthesized. mit.edumit.edu These materials often exhibit monotropic behavior, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state. mit.edu

The position of the triptycene on the mesogen core—either centrally or on a terminal ring—affects the symmetry of the molecule and its phase behavior. mit.edu Asymmetric triptycene-containing liquid crystals can form glassy mesophases, where the liquid crystalline order is frozen in place upon rapid cooling. mit.edu The bulky, three-dimensional structure of the triptycene unit physically hinders molecular rotation and disrupts packing, which can suppress the formation of more ordered smectic phases and favor the nematic phase. mit.edu Furthermore, doping a chiral triptycene derivative into an achiral liquid crystal host can induce a chiral nematic (cholesteric) phase. mit.eduspringernature.com

Chiral triptycene derivatives are highly effective scaffolds for materials that exhibit circularly polarized luminescence (CPL), a phenomenon where a chiral substance emits left- and right-circularly polarized light to different extents. nih.govcas.cn This property is crucial for applications in 3D displays and chiroptical sensing.

CPL activity can be generated from small, optically pure triptycene molecules, often in an aggregated state where supramolecular chirality is induced. nih.govrsc.org For instance, pyrene-substituted chiral triptycene derivatives show strong CPL signals in aggregate form but almost none when molecularly dissolved, with luminescence dissymmetry factors (|g_lum|) greater than 1.0 x 10⁻³. rsc.org

A more robust approach involves synthesizing chiral fluorescent polymers where optically active triptycene units are incorporated directly into the main chain. matilda.scienceacs.org Through copolymerization of chiral 2,6-diethynyltriptycene with various diiodoaryls, polymers have been created that emit CPL across the entire visible spectrum, from blue to red. matilda.scienceacs.org These polymers consistently exhibit |g_lum| values of approximately 1.0 x 10⁻³, a value that remains largely independent of the specific achiral comonomer used. matilda.scienceacs.orgresearchgate.net Chiral TADF (thermally activated delayed fluorescence) polymers based on a triptycene scaffold have also been developed, leading to high-efficiency circularly polarized organic light-emitting diodes (CP-OLEDs). cas.cnsioc-journal.cnbohrium.com

Table 3: Properties of Selected Triptycene-Based CPL Materials

Liquid Crystalline Materials

Molecular Machines and Actuators Based on Triptycene Rotational Mechanisms

The rigid, gear-like geometry of the triptycene molecule makes it an ideal component for the construction of molecular machines, particularly molecular rotors and gears. oup.comresearchgate.net These nanoscale devices are designed to undergo controlled rotational motion in response to external stimuli.

A primary goal in this field is to create systems of intermeshing triptycene units that can transmit rotational motion in a correlated manner, similar to macroscopic gears. oup.comresearchgate.net The efficiency of this "gearing" motion depends on the precise arrangement of the triptycene units. oup.com Computational and experimental studies have shown that for efficient, low-barrier rotation, the triptycenes should be arranged in parallel with an ideal inter-axis distance of about 8.1 Å. oup.comresearchgate.net

The rotational dynamics of these systems are studied using techniques like solid-state NMR. oup.comresearchgate.net Researchers have successfully synthesized triptycene-based rotors and measured their rotational barriers. In one example, a triptycene rotor in a crystalline organic salt was shown to rotate efficiently at 24 kHz with a low rotational barrier of 10.9 kcal/mol, significantly lower than non-intermeshing structures. oup.comresearchgate.net In other designs, two triptycene units are linked to a central atom or framework, and their correlated rotation is studied. escholarship.orguzh.chnih.gov Understanding the factors that favor geared rotation over "slippage" (independent rotation) is a key area of research, with van der Waals forces and steric hindrance playing crucial roles in dictating the dynamic behavior of these molecular-scale machines. escholarship.orguzh.ch

Catalytic Applications

Design of Triptycene-Based Ligands for Metal Catalysis

The strategic functionalization of the triptycene (B166850) scaffold is key to its application in catalysis. By attaching coordinating groups to specific positions on the aromatic rings, chemists can design ligands that enforce unique geometries and create sterically hindered environments around a metal center. nih.govacs.org The 1,8,13-substitution pattern is particularly significant as it places functional groups on the same face of the scaffold, facilitating their proximate arrangement. encyclopedia.pubmdpi.com

A significant branch of research focuses on triptycene-based phosphine (B1218219) ligands for metal catalysis. encyclopedia.pubmdpi.com Both monodentate and multidentate phosphine ligands have been developed, demonstrating high activity in various metal-catalyzed transformations. mdpi.com

A notable example of a monodentate ligand is 1-methoxy-8-(diphenylphosphino)triptycene, which can be efficiently synthesized in several steps from 1,8-dihydroxytriptycene. mdpi.com This synthesis involves the introduction of a diphenylphosphine (B32561) oxide group, followed by methylation of the hydroxyl group and subsequent reduction of the phosphine oxide to yield the final phosphine ligand. nih.gov

Researchers have also explored multidentate, pincer-like ligands. A successful route to 1,8,13-halogenated triptycenes paved the way for corresponding triphosphine (B1213122) ligands. mdpi.com Specifically, 1,8,13-tribromotriptycene was synthesized and, through phosphination, converted into a pincer-type ligand featuring a rigidly organized triphosphine coordination sphere. encyclopedia.pubmdpi.com Other innovative designs include caged triarylphosphines with a 9-phospha-10-boratriptycene framework, which have also been characterized and used in catalysis. figshare.com

The rigidity of the triptycene scaffold is a critical factor that dictates the geometry and catalytic activity of its derived ligands. wikipedia.orgrsc.org This structural inflexibility locks coordinating groups, such as phosphines, into a fixed spatial arrangement, which in turn defines the bite angle and the steric environment around the coordinated metal. wikipedia.org This pre-organization minimizes conformational ambiguity and can lead to enhanced catalytic performance. rsc.org

The synergy between the steric bulk around the phosphine group and the rigidity of the triptycene framework is considered a key reason for the excellent catalytic activity observed in many systems. nih.govresearchgate.net For instance, the reaction of the 1,8,13-triphosphine pincer ligand with palladium(II) chloride resulted in a complex where the geometry around the metal center was found to be almost perfectly trigonal bipyramidal, a direct consequence of the ligand's constrained structure. mdpi.com This unique steric environment around the catalytic site leads to high chemoselectivity in reactions like the transfer hydrogenation of α,β-unsaturated ketones. encyclopedia.pubmdpi.com

Phosphine Ligands and their Derivatives

Applications in Transition Metal-Catalyzed Organic Transformations

Triptycene-based phosphine ligands have demonstrated significant utility in various transition metal-catalyzed reactions, particularly those mediated by palladium. encyclopedia.pubresearchgate.net Their unique structure contributes to high turnover numbers and efficiency under mild conditions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and triptycene-based ligands have proven to be exceptionally effective in this transformation. nih.govnih.gov The monophosphine ligand, 1-methoxy-8-(diphenylphosphino)triptycene, when combined with a palladium source, forms a highly active catalyst for the cross-coupling of a wide range of aryl bromides and arylboronic acids. nih.govresearchgate.net

Remarkably high yields of biaryl products have been achieved with exceedingly low catalyst loadings, sometimes as little as 0.0005 to 0.001 mol% of palladium. nih.govacs.org The catalytic system operates efficiently under mild, aerobic conditions, highlighting its practical utility. researchgate.net The high turnover number, reaching up to 99,000, underscores the catalyst's robustness and efficiency, which is attributed to the ligand's unique and rigid structure. acs.org Triptycene-based borate-phosphine ligands have also been successfully utilized in the Suzuki-Miyaura coupling of aryl chlorides. figshare.com

Table 1: Performance of 1-Methoxy-8-(diphenylphosphino)triptycene Ligand in Suzuki-Miyaura Cross-Coupling Reaction of p-Bromotoluene with Phenylboronic Acid

| Entry | Pd(OAc)₂ (mol ppm) | Ligand (equiv to Pd) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |

| 1 | 10,000 (1 mol%) | 2 | 60 | 2 | 99 | 99 |

| 2 | 10 | 2 | 100 | 24 | 99 | 99,000 |

| 3 | 5 | 2 | 100 | 24 | 54 | 108,000 |

| 4 | 10 | None | 100 | 24 | 15 | 15,000 |

Data sourced from Leung et al. nih.govacs.org

The catalytic activity of triptycene-based ligands extends to other important transformations like hydrosilylation. mdpi.comresearchgate.net The palladium-catalyzed hydrosilylation of styrene (B11656) has been successfully demonstrated using a chiral, optically active triptycene monophosphine ligand. nih.govresearchgate.net This application is particularly noteworthy as it represents the first use of such a ligand in an asymmetric catalytic reaction, showcasing the potential for stereochemical control. nih.govresearchgate.net While a different system, the high selectivity of a nickel catalyst with a triptycene-based bis(diphenylphosphino) ligand in the hydrocyanation of butadiene further illustrates how the large, fixed bite angle of these ligands can effectively control reaction outcomes. wikipedia.org

Suzuki-Miyaura Cross-Coupling Reactions

Stereoselective Catalysis Using Chiral Triptycene Derivatives

A key advantage of the triptycene scaffold is its inherent prochirality. encyclopedia.pub Triptycene derivatives become chiral when substituents are arranged asymmetrically, for example, in 1,8-disubstituted triptycenes where the two substituents are different. encyclopedia.pubmdpi.com Due to the high rotational barrier of the aromatic blades, this chirality is permanent, making these molecules excellent candidates for chiral ligands in asymmetric catalysis. encyclopedia.pubmdpi.com

The first example of enantioinduction from a catalyst containing a chiral monophosphinotriptycene was reported in 2018. encyclopedia.pubmdpi.com Optically active 1-methoxy-8-(diphenylphosphino)triptycene, obtained through chiral chromatography, was used in the palladium-catalyzed asymmetric hydrosilylation of styrene. nih.govmdpi.com The reaction yielded the chiral product with a moderate but significant enantiomeric excess of 58%. mdpi.com This result was a landmark demonstration of the asymmetric catalytic activity of triptycene-based monophosphine ligands. nih.govresearchgate.net

Interestingly, when the same optically active ligand was tested in the Suzuki-Miyaura coupling, no enantiomeric excess was observed in the biaryl products. encyclopedia.pubmdpi.com Nevertheless, the success in the hydrosilylation reaction has opened promising prospects for the deployment of chiral triptycenes in asymmetric synthesis. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying triptycene (B166850) systems. ias.ac.inskemman.is DFT provides a good balance between computational cost and accuracy, enabling the calculation of optimized geometries, electronic structures, and energetic properties of complex molecules like 1,8,13-trihydroxytriptycene. ias.ac.inmdpi.com These calculations are crucial for interpreting experimental results and predicting molecular behavior where experiments are difficult to perform.

Conformational analysis through quantum chemical calculations helps identify the most stable arrangements (conformers) of the molecule. lumenlearning.com By calculating the potential energy surface as a function of specific dihedral angles, researchers can determine the energy barriers between different conformations. For instance, in derivatives of 1,8,13-trihydroxytriptycene, the rotation of substituents can lead to different conformers with distinct energy levels.

Computational studies on related, sterically congested 1,8,13-trisubstituted triptycenes have shown that bulky substituents can cause significant distortion of the triptycene framework. For example, in 1,8,13-tris(trimethylsilyl)triptycene, DFT calculations, supported by X-ray crystallography, revealed that steric congestion leads to a distortion of the dihedral angle of Si-C1-C9a-C9 to 21.7°, compared to less than 5° in an unsubstituted triptycene. mdpi.com This highlights the ability of computational methods to quantify the steric strain and resulting geometric distortions.

A common computational workflow involves an initial conformational search using a less computationally intensive method, followed by geometry optimization and energy calculations of the low-energy conformers using a higher level of theory, such as DFT. rsc.org This approach ensures a thorough exploration of the conformational space to locate the global energy minimum. rsc.org

Table 1: Example of Calculated Conformational Data for a Substituted Triptycene Derivative This table is illustrative, based on typical data from computational studies of complex molecules.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti | 180.0 | 0.00 | 75.2 |

| Gauche 1 | +60.5 | 1.15 | 12.4 |

| Gauche 2 | -60.5 | 1.15 | 12.4 |

DFT calculations are instrumental in elucidating reaction mechanisms, predicting the regioselectivity of synthetic routes, and understanding catalytic processes involving triptycene derivatives. By mapping the energy profile of a reaction, including transition states and intermediates, researchers can gain a deeper understanding of its feasibility and kinetics. researchgate.netgithub.io

In the context of organometallic catalysis involving triptycene ligands, DFT has provided crucial mechanistic insights. For a palladium-catalyzed domino reaction of 1,8,13-tribromo-9-methoxytriptycenes, DFT calculations revealed that a 1,5-palladium migration likely proceeds through a stepwise mechanism involving a Pd(IV) intermediate. researchgate.net Such detailed mechanistic understanding is vital for optimizing reaction conditions and designing more efficient catalysts. researchgate.netresearchgate.net

The unique three-dimensional structure of 1,8,13-trihydroxytriptycene facilitates specific intramolecular (within the molecule) and intermolecular (between molecules) interactions. savemyexams.comtsijournals.com DFT calculations can quantify these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, which are critical for understanding crystal packing, self-assembly, and host-guest chemistry. mdpi.comd-nb.info

Intramolecularly, the proximity of the three hydroxyl groups on the same face of the triptycene scaffold can lead to a network of hydrogen bonds, influencing the compound's conformational preference and chemical reactivity. DFT can be used to calculate the geometry and strength of these hydrogen bonds. tsijournals.com

Intermolecularly, these hydroxyl groups can interact with neighboring molecules, driving the formation of specific supramolecular architectures. In derivatives of 1,8,13-trihydroxytriptycene designed for self-assembled monolayers (SAMs), computational studies have been essential. For instance, in SAMs of 1,8,13-trimercaptomethyltriptycene on a gold surface, quantum-mechanical simulations confirmed an upright orientation of the molecules, a crucial factor for their application as a molecular platform. nih.gov DFT calculations can also model the interaction energies between molecules in a crystal lattice or a self-assembled structure, explaining the stability of observed packing arrangements. d-nb.info

Reaction Pathway Predictions and Mechanistic Insights

Molecular Mechanics Simulations for Conformational Space Exploration

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the vast conformational space of large molecules or molecular assemblies. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM simulations use force fields to approximate the potential energy of a system, allowing for the exploration of millions of conformations in a reasonable timeframe. scispace.com

This method is particularly useful for an initial, broad search of the low-energy conformations of flexible derivatives of 1,8,13-trihydroxytriptycene. rsc.org The resulting low-energy structures identified by MM can then be further refined using more accurate DFT calculations to obtain reliable energy rankings and geometric parameters. This hierarchical approach, combining MM and QM, is a powerful strategy for conformational analysis. rsc.org Molecular dynamics (MD) simulations, a type of MM simulation, have been used to study the behavior of polymers containing triptycene units derived from 1,8,13-trihydroxytriptycene, providing insights into their chain dynamics. scispace.com

Computational Modeling for Material Design and Properties Prediction

The rigid, tripodal nature of 1,8,13-trihydroxytriptycene makes it an excellent building block for the design of new materials with tailored properties. mdpi.commpie.de Computational modeling plays a key role in this process, enabling the in silico design and prediction of material properties before their synthesis, thus accelerating the discovery process. uchicago.edu

For example, the 1,8,13-substitution pattern allows for the precise alignment of functional groups, which is advantageous for creating high-performance organic thin-film materials. mdpi.com Computational studies on 1,8,13-trimercaptomethyltriptycene, a derivative of 1,8,13-trihydroxytriptycene, demonstrated its suitability for forming highly uniform and densely packed self-assembled monolayers (SAMs) on gold surfaces. nih.gov Quantum-mechanical simulations were used to model the molecule-surface interface, predict the packing arrangement, and calculate the tilt angle of the molecules relative to the surface, all of which were in good agreement with experimental data. nih.gov This predictive power allows researchers to screen different functional groups and linker lengths to optimize the properties of the resulting monolayer for applications in electronics or sensing.

Emerging Research Frontiers and Future Directions

Bio-inspired Design and Applications of Triptycene-Based Systems

Bio-inspired design leverages principles from natural biological systems to engineer novel solutions to technical challenges. arxiv.orgmdpi.com The unique architecture of triptycene (B166850) makes it a suitable candidate for mimicking complex biological machinery and structures.

Molecular Rotors in Membrane Systems

Inspired by the rotational mechanism of biological motors like ATPase, which operates within lipid bilayers, researchers are developing triptycene-based molecular rotors. oup.comoup.com A multiblock amphiphilic triptycene (MAT) was designed to be incorporated into lipid bilayers. oup.com This was achieved by creating a molecule with hydrophilic oligo(ethylene glycol) chains and a hydrophobic core containing the triptycene unit. oup.com

Microscopy and spectroscopy confirmed that the MAT localizes within the lipid membranes of giant unilamellar vesicles (GUVs). oup.com This work establishes a foundational step toward creating artificial energy conversion systems that mimic the 120° rotational steps seen in ATPase, leveraging the D3h symmetry of the triptycene core. oup.comoup.com While the rotational motion of these specific systems within the membrane is a focus for future studies, related research on solid-state triptycene rotors has demonstrated rapid Brownian jumps (ca. 4600 per second at 300 K) with a rotational barrier of 10.2 kcal/mol, highlighting the dynamic potential of the triptycene scaffold. acs.org

Biomimetic Approaches in Polymer Design

Biomimicry, which imitates natural models and systems, is a guiding principle for creating innovative and functional materials. mdpi.com In polymer science, the rigid and bulky nature of the triptycene scaffold is exploited to create materials with unique properties. Triptycene-containing polymers often exhibit enhanced thermal stability, inherent microporosity, and large internal free volume. acs.org

An example of a biomimetic approach is the development of polymers that mimic the complex, porous structures found in nature, such as trabecular bone. camjol.info Triptycene-based polymers can be designed to have high surface areas and controlled porosity, making them suitable for applications like gas capture and separation. acs.orgresearchgate.net For instance, hyper-cross-linked microporous polymers containing triptycene and hydroxyl groups have been synthesized, demonstrating excellent thermal stability and significant CO2 adsorption capacity. researchgate.net These materials showcase how the structural features of triptycene can be used to create polymers with functions inspired by biological systems, such as efficient molecular filtration and storage.

Potential for Therapeutic Delivery Platforms (non-clinical)

The development of advanced drug delivery systems (DDS) is a major goal in medicine, aiming to improve the efficacy and safety of treatments. utoronto.canih.gov Nanomaterials are widely explored for this purpose due to their unique physicochemical properties. nih.govnih.gov Triptycene's scaffold is of interest in creating nanocarriers for therapeutic agents. Its rigid structure can be functionalized to create well-defined cavities for encapsulating drug molecules, while its exterior can be modified to improve solubility and biocompatibility. mdpi.comonlinescientificresearch.com

Polymer-drug conjugates are a key area of research, where toxic drugs are attached to high-molecular-weight polymers to improve their pharmacokinetic properties and reduce side effects. onlinescientificresearch.com While direct clinical applications involving 1,8,13-trihydroxytriptycene are not established, the principles are applicable. The triptycene unit can serve as a core for dendritic or other polymeric structures used in drug delivery. onlinescientificresearch.com These systems can encapsulate hydrophobic or hydrophilic drugs, similar to liposomes, and can be designed for targeted delivery. mdpi.com The ability to functionalize triptycenes at specific positions allows for precise control over the architecture of these potential non-clinical delivery platforms. mdpi.com

Development of Novel Functionalization Strategies for Complex Architectures

The utility of the triptycene scaffold is highly dependent on the ability to attach functional groups at specific positions. mdpi.com The development of new synthetic methods is crucial for creating complex, multi-functional triptycene-based molecules. nih.gov

Historically, functionalizing the bridgehead (9,10) and aromatic ring positions of triptycene has been a primary focus. mdpi.combeilstein-journals.org Direct functionalization of the bridgehead carbons can be challenging, and initial attempts using standard cross-coupling reactions on 9,10-dibromotriptycene showed limited promise. beilstein-journals.org A more successful approach involves the Sonogashira cross-coupling reaction to attach chromophores like porphyrins and BODIPYs to a 9,10-diethynyltriptycene precursor. researchgate.net This strategy allows for the creation of linear, rigid structures where the triptycene acts as an isolating spacer. researchgate.net